4H-1-Benzopyran-2-carboxamide, 4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-
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Overview
Description
4H-1-Benzopyran-2-carboxamide, 4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]- is a complex organic compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are commonly found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-2-carboxamide, 4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]- typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-2-carboxamide, 4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzopyran ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4H-1-Benzopyran-2-carboxamide, 4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-2-carboxamide, 4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: A related compound with similar structural features.
Chromone-2-carboxylic acid: Another benzopyran derivative with distinct biological activities.
Indole derivatives: Compounds with a similar aromatic structure and diverse biological applications.
Uniqueness
4H-1-Benzopyran-2-carboxamide, 4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]- stands out due to its unique combination of benzopyran and oxadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
1018143-58-2 |
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Molecular Formula |
C20H15N3O4 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]chromene-2-carboxamide |
InChI |
InChI=1S/C20H15N3O4/c24-15-12-17(26-16-9-5-4-8-14(15)16)20(25)21-11-10-18-22-19(23-27-18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,25) |
InChI Key |
WNVKFDUDXGHXAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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